

Comprehensive Structural Elucidation of H-Pro-Phe-OMe • TFA

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Compound of Interest

Compound Name: *H-Pro-Phe-Me trifluoroacetate*

CAS No.: 149673-08-5

Cat. No.: B583682

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Content Type: Technical Guide / Whitepaper Subject: Chemical Characterization & Spectral Analysis of L-Prolyl-L-Phenylalanine Methyl Ester Trifluoroacetate[1]

Executive Summary

This technical guide outlines the structural elucidation of H-Pro-Phe-OMe • TFA, a dipeptide methyl ester salt commonly encountered as an intermediate in solution-phase peptide synthesis or as a cleavage product in Solid-Phase Peptide Synthesis (SPPS).

Characterizing this specific molecule presents unique challenges:

- **Rotameric Heterogeneity:** The N-terminal Proline residue induces cis/trans isomerization around the peptide bond, frequently resulting in signal doubling in NMR spectra which can be mistaken for impurities.
- **Counter-ion Stoichiometry:** As a trifluoroacetate (TFA) salt, accurate quantification of the counter-ion is critical for determining the net peptide content (NPC).

This guide provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional NMR (

H,

C, COSY, HSQC, HMBC), and

F NMR.

Chemical Identity & Theoretical Framework

Before initiating spectral analysis, the theoretical chemical properties must be established to serve as reference points.

Interpretation of Nomenclature: The notation "H-Pro-Phe-Me" is chemically ambiguous. Based on standard peptide synthesis conventions and commercial availability, this guide interprets the structure as the Methyl Ester (OMe) derivative.

- Systematic Name: Methyl L-prolyl-L-phenylalaninate trifluoroacetate.
- Sequence: Proline (N-term)

Phenylalanine

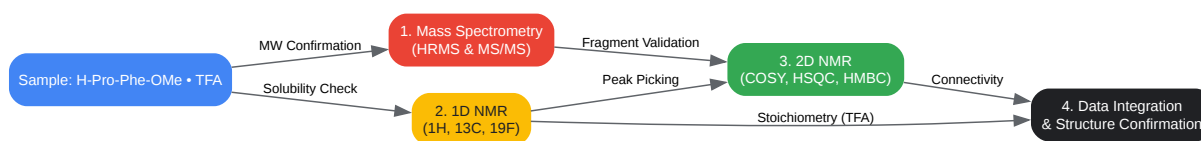
Methyl Ester (C-term).[2]

physicochemical Properties Table

Property	Value / Description
Formula (Cation)	
Formula (Salt)	
Exact Mass (Free Base)	276.1474 Da
Monoisotopic Mass	277.1552 Da
Stereochemistry	L-Pro, L-Phe (Assumed natural amino acids)
Key Functional Groups	Secondary Amine (Pro), Amide (Peptide bond), Ester (Methyl), Phenyl ring.[2][3][4]

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the elucidation process, ensuring no structural feature is overlooked.



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Figure 1: Step-by-step structural elucidation workflow for peptide salts.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and sequence connectivity.

ESI-MS (Positive Mode)

The sample should be dissolved in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

- Primary Signal: A strong base peak at m/z 277.16 ().

- Adducts: Potential sodium adduct at m/z 299.14.

MS/MS Fragmentation Pathways

Fragmentation (CID) is crucial to verify the sequence (Pro

Phe) rather than the isomer (Phe

Pro).

Fragment Ion	Expected m/z	origin / Mechanism
Parent Ion	277.16	
y1 Ion	180.09	Cleavage of amide bond; retention of Phe-OMe + H.
b1 Ion	98.06	Cleavage of amide bond; Proline acylium ion.
Immonium (Pro)	70.06	Characteristic Proline internal fragment (Diagnostic).
Immonium (Phe)	120.08	Characteristic Phenylalanine internal fragment.
Loss of OMe	245.13	Loss of methoxy group (M - 32).

Expert Insight: The presence of the m/z 70 ion is the strongest indicator of the Proline residue. If the sequence were reversed (H-Phe-Pro-OMe), the y1 ion would be at m/z 129 (Pro-OMe), clearly distinguishing the two.

NMR Spectroscopy Strategy

Objective: Map the carbon skeleton and confirm stereochemistry. Solvent Selection: DMSO-

is preferred over

or

.

- Why? DMSO slows proton exchange, allowing observation of the amide proton (NH) of Phenylalanine. It also solubilizes the polar salt form effectively.

The "Proline Problem": Rotamers

Proline is unique among amino acids because its nitrogen is part of a pyrrolidine ring. The peptide bond preceding Proline (or following it, in this case) lacks the strong steric preference for trans conformation found in other amino acids.

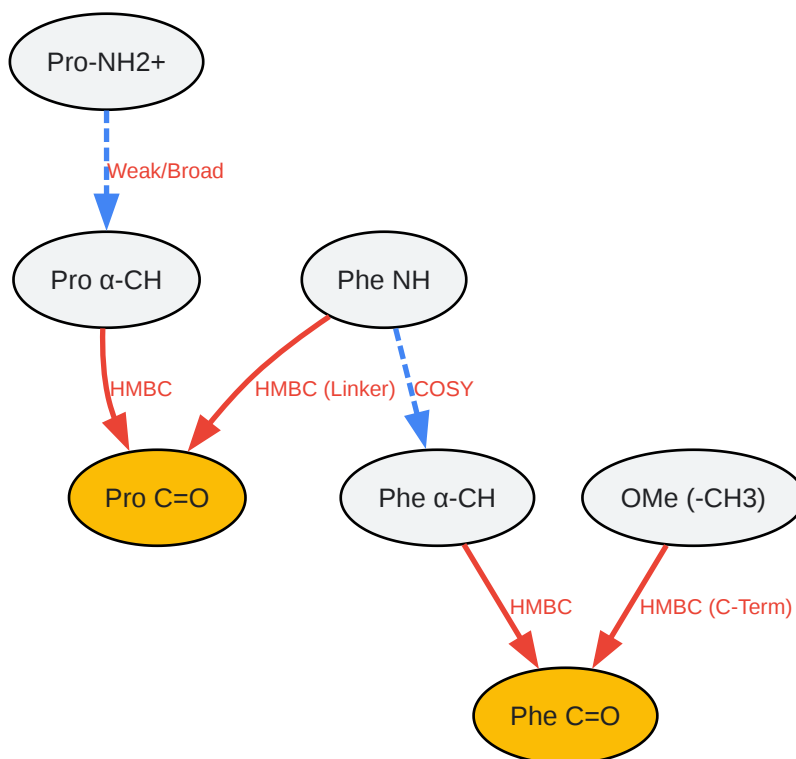
- Observation: You will likely see two sets of signals in the H and C NMR spectra.
- Ratio: Typically 3:1 or 4:1 (Major:Minor) in DMSO.
- Validation: This is not an impurity. Variable Temperature (VT) NMR (heating to 60-80°C) will cause these signals to coalesce, confirming they are dynamic conformers.

Signal Assignment Table (DMSO-)

Position	Residue	H Shift (ppm)	Multiplicity	C Shift (ppm)	Key Correlations (HMBC)
	Pro	3.2 - 3.4	Multiplet	~46.0	-
	Pro	4.1 - 4.3	Multiplet	~59.0	Carbonyl (Pro)
	Pro	1.8 - 2.2	Multiplet	~24.0, 29.0	-
NH	Pro	8.5 - 9.5	Broad (Salt)	-	-
NH	Phe	8.6 - 8.9	Doublet	-	Carbonyl (Pro)
	Phe	4.5 - 4.7	Multiplet	~53.0	Carbonyl (Phe), OMe
	Phe	2.9 - 3.1	dd	~37.0	Aromatic C1
Ar	Phe	7.1 - 7.3	Multiplet	126-130, 137	-CH ₂
OMe	Ester	3.60	Singlet	~52.0	Carbonyl (Phe)
CO	Pro	-	-	~168.0	Pro -H, Phe NH
CO	Phe	-	-	~171.0	Phe -H, OMe

Connectivity Diagram (DOT)

The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to stitch the molecule together.



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Figure 2: Key NMR correlations. Red solid arrows indicate HMBC (long-range) connectivity; Blue dashed arrows indicate COSY (through-bond) connectivity.

Counter-ion Quantification (¹⁹F NMR)

Since the molecule is a TFA salt, confirming the presence and stoichiometry of the trifluoroacetate anion is mandatory.

- Experiment:

H-

¹⁹F NMR (or standard

¹⁹F with an internal standard).

- Signal: A strong singlet at

-74.0 to -76.0 ppm (referenced to

or TFA standard).

- Stoichiometry Calculation: Integrate the Phenylalanine aromatic protons (5H total) in the ¹H spectrum. Integrate the TFA signal (3F) in the ¹⁹F spectrum (requires quantitative parameters: D1 > 5*T1).
Expected ratio is close to 1.0.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Weigh 5–10 mg of H-Pro-Phe-OMe • TFA into a clean vial.
- Add 600 μ L of DMSO-
(99.9% D).
- Vortex until fully dissolved. Ensure no particulates remain (filter if necessary).
- Transfer to a 5mm NMR tube.
- Acquisition: Run ¹H (16 scans), COSY, HSQC, and HMBC.

Protocol B: HPLC Purity Check

To distinguish the desired product from free amino acids (Pro, Phe) or hydrolyzed acid (H-Pro-Phe-OH).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150mm).
- Mobile Phase A: Water + 0.1% TFA.[\[5\]](#)
- Mobile Phase B: Acetonitrile + 0.1% TFA.

- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine).
- Expectation: The methyl ester is more hydrophobic than the free acid and will elute later than H-Pro-Phe-OH.

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